6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dihydrobenzoquinolinone structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline coreCommon reagents used in these reactions include bromine sources like N-bromosuccinimide and trifluoromethylating agents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Halogen and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 4-bromo-2-(trifluoromethyl)phenylthiourea
- 2-bromo-4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups.
Properties
Molecular Formula |
C20H13BrF3NO |
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Molecular Weight |
420.2 g/mol |
IUPAC Name |
6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C20H13BrF3NO/c21-17-9-16-15(11-5-7-12(8-6-11)20(22,23)24)10-18(26)25-19(16)14-4-2-1-3-13(14)17/h1-9,15H,10H2,(H,25,26) |
InChI Key |
JGQLHHQNSMXVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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